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fhuD protein, E coli

Cat. No.: B1167930
CAS No.: 112002-32-1
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Description

Significance of Iron Homeostasis in Bacterial Physiology

Maintaining iron homeostasis is critical for bacterial survival and virulence. nih.govacs.org Bacteria require a delicate balance: sufficient iron must be acquired to support essential metabolic functions, but excess intracellular iron can be toxic due to the generation of reactive oxygen species through the Fenton reaction. nih.govacs.org This necessity has led to the development of tightly regulated iron acquisition, storage, and detoxification mechanisms. oup.comacs.org In pathogenic bacteria, the ability to acquire iron within the host environment, where free iron is scarce due to host iron-binding proteins like transferrin and lactoferrin, is often a key determinant of virulence. nih.govasm.org

Overview of Siderophore-Mediated Iron Uptake Systems in Gram-Negative Bacteria

Gram-negative bacteria, such as Escherichia coli, employ multiple strategies for iron acquisition, with siderophore-mediated transport being a prominent mechanism. nih.govfrontiersin.orgnih.gov Siderophores are small, high-affinity iron(III)-chelating molecules secreted into the extracellular environment. mdpi.comnih.govfrontiersin.orgnih.gov They effectively scavenge ferric iron, forming soluble ferric-siderophore complexes. mdpi.comnih.gov These complexes are then recognized and transported back into the bacterial cell by specific membrane transport systems. nih.govfrontiersin.org

The transport of ferric-siderophore complexes across the Gram-negative cell envelope involves several steps and protein components. First, the complex binds to a specific TonB-dependent receptor located in the outer membrane. frontiersin.orgnih.gov This binding event, coupled with energy provided by the TonB-ExbB-ExbD complex, facilitates the translocation of the ferric-siderophore across the outer membrane into the periplasmic space. frontiersin.orgnih.govuni-konstanz.de Once in the periplasm, the ferric-siderophore complex is bound by a periplasmic binding protein (PBP), which then delivers it to an ATP-Binding Cassette (ABC) transporter located in the inner membrane. scispace.comnih.govontosight.ai The ABC transporter, energized by ATP hydrolysis, mediates the final translocation of iron (or the entire complex) into the cytoplasm. scispace.comnih.govontosight.ai

E. coli utilizes various siderophore uptake systems, including those for catecholate-type and hydroxamate-type siderophores. mdpi.comfrontiersin.orgnih.gov While E. coli can synthesize its own siderophore, enterobactin (B1671361) (a catecholate), it also possesses systems to utilize "xenosiderophores" produced by other microorganisms, such as the hydroxamate siderophores ferrichrome and coprogen (B1513091). mdpi.comnih.gov

Positioning of FhuD within the Ferric Hydroxamate Transport System

FhuD is the periplasmic binding protein component of the ferric hydroxamate uptake (Fhu) system in Escherichia coli. scispace.comnih.govontosight.aiasm.orgnih.gov This system is responsible for the transport of various hydroxamate-type siderophores, including ferrichrome, coprogen, aerobactin (B1664392), and the antibiotic albomycin (B224201), from the periplasm across the inner membrane into the cytoplasm. scispace.comasm.orgnih.govuniprot.orgnih.govdrugbank.com

The Fhu system is a classic example of an ABC transporter and consists of four main components: the outer membrane receptors (FhuA for ferrichrome and albomycin, FhuE for coprogen, and IutA for aerobactin), the periplasmic binding protein FhuD, and the inner membrane ABC transporter complex composed of FhuB and FhuC. mdpi.comuni-konstanz.deontosight.ai Following translocation across the outer membrane via their specific receptors and the TonB system, ferric hydroxamates enter the periplasm. Here, FhuD plays a crucial role by binding to these ferric-siderophore complexes. scispace.comasm.orgnih.govuniprot.orgnih.govdrugbank.com FhuD then interacts with the inner membrane permease FhuB and the ATPase FhuC to facilitate the ATP-dependent transport of the iron-siderophore complex into the cytoplasm. scispace.comasm.orgnih.govuniprot.orgnih.govuniprot.org This positions FhuD as a critical shuttle, bridging the outer membrane transport event and the inner membrane translocation machinery.

Research findings have provided detailed insights into the structure and function of FhuD. The crystal structure of E. coli FhuD reveals a unique bilobal architecture for a periplasmic binding protein, with two distinct domains connected by a long alpha-helix. scispace.comnih.govresearchgate.netnih.gov The ligand-binding site is situated in a shallow pocket between these two domains. scispace.comnih.govnih.gov Studies involving mutated FhuD proteins have identified specific amino acid residues important for its function and interaction with ferric hydroxamates and the inner membrane protein FhuB. scispace.comnih.govasm.orgnih.gov FhuD exhibits binding specificity for a range of transport-competent ferric hydroxamates, including ferrichrome, coprogen, and aerobactin, while showing reduced binding to those not effectively transported by the Fhu system. asm.orgnih.govnih.gov The interaction between FhuD and FhuB is essential for the subsequent transport step across the inner membrane. asm.orgnih.govuniprot.orgnih.govuniprot.org

Detailed research on FhuD binding affinities for different ferric hydroxamates has been conducted using techniques such as fluorescence intensity measurements. asm.orgnih.gov The dissociation constants (Kd) provide quantitative data on the strength of these interactions, highlighting FhuD's role in substrate selection for inner membrane transport. asm.orgnih.gov

Here is a table summarizing reported dissociation constants for wild-type E. coli FhuD with various ferric hydroxamates:

Ferric HydroxamateDissociation Constant (Kd)Reference
Ferric aerobactin0.4 µM asm.orgnih.gov
Ferrichrome1.0 µM asm.orgnih.gov
Ferric coprogen0.3 µM asm.orgnih.gov
Albomycin5.4 µM asm.orgnih.gov
Ferrichrome A79 µM asm.orgnih.gov
Ferrioxamine B36 µM asm.orgnih.gov
Ferrioxamine E42 µM asm.orgnih.gov

Mutational analysis of FhuD has further elucidated the residues critical for its binding and function. For example, a mutation at position 68 (W68L) in FhuD significantly altered its substrate specificity, increasing the dissociation constant for ferrichrome while decreasing it for ferric coprogen, and impacting the ability of these siderophores to support growth on iron-limited media. asm.orgnih.gov Other mutations in FhuD have also been shown to affect its interaction with ferric hydroxamates and its ability to promote transport. nih.govasm.org These studies underscore the importance of specific residues within FhuD's structure for effective siderophore binding and subsequent transport via interaction with FhuB and FhuC. scispace.comnih.govasm.orgnih.govnih.govuniprot.org

Properties

CAS No.

112002-32-1

Molecular Formula

C6H6N2O

Synonyms

fhuD protein, E coli

Origin of Product

United States

Molecular Architecture and Structural Biology of Fhud

Overall Tertiary Structure and Domain Organization

The FhuD protein of E. coli has a distinct tertiary structure that sets it apart from many other bacterial periplasmic binding proteins scispace.comproteopedia.org. It is a soluble protein located in the periplasmic space of Gram-negative bacteria researchgate.net. The protein is approximately 266 residues in length proteopedia.orgrcsb.org.

Bilobal Fold Characteristics

FhuD possesses a bilobal structure, meaning it is composed of two distinct domains or lobes scispace.comproteopedia.orgresearchgate.netpnas.org. This bilobal arrangement is a common feature among periplasmic binding proteins, which often function by a "Venus flytrap" or "Pac-man" mechanism involving the movement of these lobes to engulf the ligand scispace.comresearchgate.net. However, FhuD's bilobal structure is considered unusual or atypical compared to other PBPs proteopedia.orgcapes.gov.brnih.gov.

Each domain of FhuD consists of a mixed α/β structure, containing both alpha helices and beta sheets proteopedia.orgcapes.gov.brnih.gov. The N-terminal domain (residues 27-141) contains a twisted five-stranded parallel beta-sheet, while the C-terminal domain (residues 166-288) has a mixed five-stranded beta-sheet; both domains are surrounded by alpha-helices proteopedia.org.

Inter-Domain Linker Analysis

A notable feature of the FhuD structure is the presence of a long alpha-helix that connects the two domains scispace.comproteopedia.orgcapes.gov.brnih.gov. This contrasts with the flexible beta-strands that typically link the domains in many other periplasmic ligand binding proteins proteopedia.org. The long alpha-helix in FhuD is approximately 23 residues in length and is described as kinked proteopedia.org. While the residues forming this connecting helix are not highly conserved across different siderophore-binding proteins, its presence contributes to the unique architecture of FhuD scispace.com. The consequence of mutations along this alpha-helix on the protein's functionality increases as the center of the helix is reached scispace.com.

Structural Comparisons with Periplasmic Binding Proteins from Other ABC Transporters

FhuD's structure is considered atypical when compared to many other periplasmic ligand binding proteins from ABC transporters proteopedia.orgcapes.gov.br. While many PBPs that bind sugars or amino acids exhibit a "Venus flytrap" mechanism with large conformational changes upon ligand binding, FhuD, along with other Class III PBPs like BtuF (vitamin B12 binding) and TroA (zinc binding), is thought to be relatively more rigid due to the connecting alpha-helix researchgate.netpnas.orgnih.gov. This structural difference suggests that FhuD may employ a distinct mechanism for ligand binding and release compared to the prototypical PBPs scispace.comresearchgate.net.

Despite the low sequence identity with other PBPs, there can be significant structural similarity scispace.com. FhuD shares structural homology with other Class III PBPs involved in the transport of metal ions, siderophores, heme, and vitamin B12 researchgate.netnih.gov. For instance, the vitamin B12 binding protein BtuF from E. coli also reveals a bilobed fold resembling that of FhuD, with domains connected by a single "backbone" alpha-helix pnas.org.

Here is a table summarizing some structural characteristics of FhuD:

CharacteristicDescription
Overall ShapeBilobal, kidney bean shape
Approximate Dimensions60 x 30 x 40 Angstrom
Number of DomainsTwo (N-terminal and C-terminal)
Domain CompositionMixed α/β structure in each domain
Inter-Domain LinkerLong, kinked alpha-helix (approx. 23 residues)
Secondary Structure Content~41% helical (13 helices), ~17% beta sheet (13 strands) proteopedia.org

Ligand Binding Pocket Configuration

The ligand binding site of FhuD is specifically configured to accommodate ferric hydroxamate siderophores.

Structural Characterization of the Ligand Binding Site

The ligand binding pocket in FhuD is located in a shallow groove or depression between the two domains scispace.comproteopedia.orgresearchgate.net. This pocket is approximately 10 Angstroms deep proteopedia.org. Unlike the deep clefts found in some other PBPs, the binding pocket in FhuD is described as shallow and largely solvent exposed scispace.comresearchgate.net. This characteristic, along with the flexibility of some side chains within the pocket, is thought to contribute to FhuD's ability to bind a variety of structurally diverse hydroxamate-type siderophores scispace.comproteopedia.orgcapes.gov.brnih.gov.

The binding pocket is primarily lined with hydrophobic residues proteopedia.org. Recognition of the siderophores primarily involves interactions with the iron-hydroxamate centers of the ligands, rather than their backbones proteopedia.orgcapes.gov.brnih.gov. This allows FhuD to bind siderophores with considerable chemical and structural diversity capes.gov.brnih.gov.

Functional Mechanism and Molecular Interactions of Fhud

Role as a Periplasmic Siderophore-Binding Protein

FhuD functions as the primary receptor for hydroxamate-type siderophores within the periplasmic space of E. coli. scispace.comproteopedia.orgresearchgate.netontosight.aidrugbank.com Following the recognition and transport of ferric-siderophore complexes across the outer membrane by specific receptors like FhuA (for ferrichrome and albomycin) and FhuE (for coprogen), FhuD intercepts these complexes in the periplasm. proteopedia.orgontosight.ainih.govmdpi.com Its main function is to bind the ferric-siderophore and deliver it to the FhuBC transporter located in the inner membrane, facilitating the subsequent translocation of iron into the cytoplasm. scispace.comproteopedia.orgresearchgate.netnih.gov

The structure of FhuD is notable as it deviates from the typical "Venus flytrap" fold observed in many other bacterial periplasmic binding proteins. proteopedia.orgresearchgate.netnih.govdoi.orgresearchgate.net FhuD possesses a bilobal structure where the ligand-binding site is situated within a shallow groove or pocket between the two domains, which are connected by a long alpha-helix. scispace.comproteopedia.orgrcsb.orgcapes.gov.brnih.govrcsb.org This unique architecture is thought to be adapted for binding iron complexes, with the ligand cradled in a largely solvent-exposed pocket lined with aromatic residues. scispace.com

Ligand Specificity and Binding Affinity for Hydroxamate-Type Siderophores

FhuD exhibits specificity for hydroxamate-type siderophores. scispace.comproteopedia.orgresearchgate.netresearchgate.netdrugbank.comrcsb.orgcapes.gov.brnih.govrcsb.orgnih.gov This specificity is primarily mediated by interactions between the iron-hydroxamate centers of the siderophore and specific amino acid residues within the FhuD binding pocket. proteopedia.orgresearchgate.netrcsb.orgcapes.gov.brnih.govrcsb.orgnih.gov Key residues involved in these interactions include Arg-84 and Tyr-106, which form hydrogen bonds with the hydroxamate oxygens coordinating the iron atom. proteopedia.orgresearchgate.netnih.govdoi.org These residues are highly conserved among FhuD homologs. researchgate.net

Studies have determined the binding affinities of FhuD for various ferric-hydroxamate siderophores, typically expressed as dissociation constants (Kd). These values highlight the protein's affinity for its diverse ligands.

LigandDissociation Constant (Kd)Reference
Ferric aerobactin (B1664392)0.4 µM researchgate.net
Ferrichrome1.0 µM researchgate.net
Ferric coprogen (B1513091)0.3 µM researchgate.net
Albomycin (B224201)5.4 µM researchgate.net
Ferric hydroxamates (range)0.3 to 79 µM researchgate.net

These data indicate varying affinities for different hydroxamate siderophores, with ferric coprogen showing the tightest binding among those listed with specific Kd values. researchgate.net

Recognition of Diverse Siderophore Structures

Despite its specificity for the hydroxamate functional group, FhuD can bind a number of structurally diverse hydroxamate-type siderophores. scispace.comproteopedia.orgresearchgate.net This broad recognition is facilitated by the nature of its binding pocket and the primary mode of interaction. The binding pocket is shallow and lined with hydrophobic residues, which can accommodate the hydrophobic linkers often found in siderophores. proteopedia.org Crucially, the backbone structure of the siderophore does not directly interact with FhuD. proteopedia.orgrcsb.orgcapes.gov.brnih.govrcsb.orgresearchgate.net This characteristic allows FhuD to recognize and bind siderophores with considerable chemical and structural variations in their non-hydroxamate portions, as long as they present the ferric-hydroxamate centers appropriately for interaction with the key binding residues. proteopedia.orgrcsb.orgcapes.gov.brnih.govrcsb.org Rearrangements of side chains within the binding pocket also contribute to accommodating the unique structural features of different siderophores. proteopedia.orgrcsb.orgcapes.gov.brnih.govrcsb.org

Binding of Engineered Siderophore-Conjugate Molecules

The ability of FhuD to recognize and transport diverse hydroxamate siderophores has led to investigations into its potential as a delivery system for engineered molecules, particularly in the context of developing novel antibacterial agents. The concept involves creating siderophore-conjugates where an antibiotic or other therapeutic agent is linked to a hydroxamate siderophore. rcsb.orgcapes.gov.brnih.govrcsb.org These conjugates can act as "Trojan horses," utilizing the bacterial iron uptake machinery, including FhuD, to gain entry into the cell. rcsb.orgcapes.gov.brnih.govrcsb.org

While the principle is established, detailed research findings on the binding affinity and dynamics of specific engineered siderophore-conjugates with E. coli FhuD are an ongoing area of study. The crystal structure of FhuD complexed with albomycin, a natural sideromycin (an antibiotic conjugated to a siderophore), showed electron density for the siderophore portion but not the antibiotic part, suggesting that the interaction primarily involves the siderophore moiety and that the conjugate is still recognized by FhuD. rcsb.orgcapes.gov.brnih.govrcsb.org Engineered siderophore mimics based on hydroxamate trimers have also been shown to utilize the FhuD pathway for transport into E. coli when conjugated to molecules like peptide nucleic acids (PNAs), indicating FhuD's capacity to bind such modified ligands. nih.gov

Dynamics of Ligand Binding and Release

The process by which FhuD binds its siderophore ligand in the periplasm and subsequently releases it to the FhuBC transporter is a dynamic process crucial for efficient iron uptake. FhuD's unique structural fold suggests that its mechanisms of ligand binding and release may differ from those of other, more typical periplasmic binding proteins that undergo large conformational changes akin to a "Venus flytrap" closing upon ligand binding. researchgate.netnih.govdoi.org

Proposed Mechanisms of Substrate Acquisition and Dissociation

Upon encountering a ferric-hydroxamate siderophore in the periplasm, FhuD binds the ligand within its shallow pocket. scispace.comproteopedia.orgrcsb.orgcapes.gov.brnih.govrcsb.org The initial acquisition involves specific interactions between the protein's binding site residues and the iron-hydroxamate centers of the siderophore. proteopedia.orgresearchgate.netrcsb.orgcapes.gov.brnih.govrcsb.orgnih.gov

The mechanism of ligand release from FhuD to the FhuBC inner membrane transporter is less extensively detailed than the binding event itself. However, it is understood that FhuD interacts directly with the FhuB component of the ABC transporter. scispace.comproteopedia.orgresearchgate.netnih.govpnas.org This interaction is thought to trigger or facilitate the transfer of the bound siderophore. Unlike some other binding proteins that undergo significant conformational changes to release their ligand into the transporter, FhuD may employ a different mechanism. researchgate.netnih.govdoi.org Some studies suggest that FhuD might not undergo large-scale opening or closing movements upon binding or release. proteopedia.orgnih.gov However, molecular dynamics simulations have indicated that FhuD might exhibit more dynamic behavior and opening-closing transitions than suggested by static crystal structures alone, which can be influenced by crystal packing forces. nih.gov

The transfer of the siderophore from FhuD to FhuBC is coupled to the ATP hydrolysis activity of FhuC, which provides the energy for transport across the inner membrane. scispace.comresearchgate.net The precise molecular handoff mechanism between FhuD and FhuB remains an area of active research.

Conformational Changes Associated with Substrate Transfer

While some periplasmic binding proteins undergo significant conformational shifts, such as domain closure upon ligand binding and opening upon release to the transporter, FhuD appears to exhibit more subtle conformational changes. nih.govnih.gov Its unique structural fold, with the ligand binding in a shallow, more exposed pocket compared to the deeply buried sites in "Venus flytrap" proteins, may necessitate or allow for a different mode of interaction with its cognate transporter. scispace.comproteopedia.org

Studies on FhuD homologs, such as FhuD2 from Staphylococcus aureus, which shares structural similarities with E. coli FhuD, have suggested that ligand binding occurs with minimal detectable large-scale conformational change in solution. nih.gov This contrasts with proteins like the maltose-binding protein, which undergoes a substantial conformational change upon ligand binding. nih.gov

Despite the potential for limited large-scale conformational changes in FhuD itself upon ligand binding, interactions with the FhuBC transporter are likely to induce or be coupled with conformational dynamics necessary for substrate translocation across the inner membrane. The interaction interface between FhuD and FhuB, along with the energy supplied by FhuC, drives the vectorial transport of the siderophore into the cytoplasm. The precise nature and extent of FhuD's conformational adjustments during the handoff to the transporter are still subjects of detailed investigation.

Interactions with the FhuABC Transport Complex

The FhuABC complex is an ABC transporter located in the inner membrane, responsible for moving ferric hydroxamates from the periplasm into the cytoplasm. uniprot.orgproteopedia.org FhuD, as the periplasmic binding protein, acts as the initial recipient of the siderophore in the periplasm and delivers it to the FhuBC components. scispace.comasm.orgproteopedia.org The FhuCDB complex is composed of two ATP-binding proteins (FhuC), a transmembrane protein (FhuB), and the solute-binding protein (FhuD). uniprot.org

FhuD interacts directly with FhuB, the integral membrane protein component of the FhuCDB transporter. asm.orguniprot.orguniprot.org This interaction is crucial for the transfer of the ferric hydroxamate from FhuD to the translocation pathway across the inner membrane. Studies have shown that both substrate-loaded and substrate-free FhuD can interact with FhuB. asm.orgnih.gov Cross-linking experiments and protection assays against protease degradation of FhuB have been used to demonstrate this interaction. asm.orgnih.gov Specific residues within FhuB have been identified as important for interaction with FhuD. uniprot.org Competitive peptide mapping studies suggest that FhuD interacts with both a transmembrane region and a cytoplasmic segment of FhuB. nih.gov This transmembrane region may be involved in forming a pore through which a portion of FhuD inserts into the cytoplasmic membrane during transport. nih.gov

FhuC is the cytoplasmic ATP-binding protein associated with FhuB, providing the energy for transport through ATP hydrolysis. asm.orguniprot.orguniprot.org The interaction between substrate-loaded FhuD and the FhuBC complex is thought to trigger or enhance the ATPase activity of FhuC, coupling siderophore binding in the periplasm to energy expenditure and transport across the inner membrane. asm.orgnih.govcaltech.edu While FhuD interacts with FhuB, the functional coupling to ATP hydrolysis by FhuC likely involves conformational changes transmitted through FhuB upon FhuD binding. The cytoplasmic segment of FhuB, which interacts with FhuD, contains a conserved motif (EAA...G) found in ABC transporters that is predicted to interact with the FhuC ATPase. nih.gov Substrate-loaded FhuD has been shown to bind more strongly to FhuB than apo-FhuD. uniprot.org

The FhuCDB system is a classic example of a bacterial ABC importer. scispace.comproteopedia.orgebi.ac.uk These systems typically consist of a periplasmic binding protein (like FhuD), a transmembrane permease (FhuB), and one or two cytoplasmic ATPases (FhuC). scispace.comebi.ac.uknih.gov FhuD's role as the high-affinity substrate-binding protein is to capture the ferric hydroxamate in the periplasm and deliver it to the FhuB component at the inner membrane. scispace.comproteopedia.org The energy released from ATP hydrolysis by FhuC is then utilized by FhuB to translocate the substrate across the cytoplasmic membrane into the cell. asm.orguniprot.orguniprot.org The unique structure of FhuD, with its bilobal fold and shallow binding pocket, may influence its mechanism of ligand binding and release compared to other types of periplasmic binding proteins. scispace.comcapes.gov.brnih.gov

Functional Coupling with FhuC ATP Hydrolysis

Association with Outer Membrane Transport System Components

Before reaching the periplasm, ferric hydroxamates are transported across the outer membrane by specific TonB-dependent receptors. FhuD interacts, directly or indirectly, with components involved in this initial uptake step. ontosight.ai

Different hydroxamate-type siderophores are recognized by specific outer membrane receptors in E. coli. FhuA is the receptor for ferrichrome, while FhuE is the receptor for ferric coprogen and rhodotorulic acid. asm.orguni-konstanz.denih.govfrontiersin.org These receptors are TonB-dependent, meaning they require energy from the TonB complex in the inner membrane for substrate translocation across the outer membrane. uni-konstanz.denih.govasm.org After transport across the outer membrane, the ferric hydroxamate is released into the periplasm, where it is captured by FhuD. ontosight.aiontosight.ai While FhuD directly interacts with the inner membrane complex FhuBC, its association with the outer membrane transport system components is primarily sequential, receiving the substrate from the outer membrane receptors (FhuA or FhuE) in the periplasmic space. ontosight.aiontosight.ai However, there is evidence suggesting potential interactions or close proximity that facilitate efficient substrate transfer. Molecular docking studies have indicated that FhuD is a plausible binder to the FhuE receptor. frontiersin.org

The TonB complex, located in the inner membrane and spanning the periplasm via TonB, provides the energy (proton motive force) required for the active transport mediated by the outer membrane receptors like FhuA and FhuE. uni-konstanz.deasm.orgvirginia.edu While TonB directly energizes the outer membrane receptors, research indicates an interaction between TonB and FhuD. asm.orgnih.gov Phage display and in vitro studies have identified interaction surfaces on both TonB and FhuD, suggesting the formation of a complex. nih.gov This interaction has been characterized by surface plasmon resonance, revealing a high-affinity binding between TonB and FhuD. nih.govresearchgate.net The interaction between TonB and FhuD may play a role in coordinating the transfer of the siderophore from the outer membrane receptor to FhuD in the periplasm or in positioning FhuD for efficient interaction with the inner membrane transporter FhuBC. nih.gov One proposed mechanism suggests that TonB might act as a scaffold, directing FhuD to regions in the periplasm where it is poised to accept and deliver the siderophore. nih.gov

Data Tables

ComponentLocation in Cell EnvelopePrimary FunctionInteracts with FhuD?
FhuAOuter MembraneFerrichrome receptor (TonB-dependent)Indirectly (substrate transfer), potentially direct association frontiersin.org
FhuEOuter MembraneFerric coprogen/rhodotorulic acid receptor (TonB-dependent)Indirectly (substrate transfer), plausible direct binding frontiersin.org
FhuDPeriplasmFerric hydroxamate binding and transfer to FhuBCYes asm.orguniprot.orguniprot.org
FhuBInner MembraneTransmembrane permease of ABC transporterYes asm.orguniprot.orguniprot.orgnih.gov
FhuCInner Membrane (cytoplasmic face)ATP-binding protein, provides energy for transportIndirectly (via FhuB), functional coupling asm.orgnih.govuniprot.org
TonBInner Membrane/PeriplasmProvides energy for outer membrane receptorsYes asm.orgnih.govresearchgate.net

Detailed Research Findings

FhuD-FhuB Interaction: Studies using cross-linking and protease protection demonstrated that both substrate-loaded and apo-FhuD interact with FhuB. asm.orgnih.gov Specific residues in FhuB, such as those at positions 182, 184, 304, 390, 515, and 517, have been implicated in this interaction. uniprot.org Competitive peptide mapping suggests FhuD interacts with a transmembrane region and cytoplasmic segment 7 of FhuB. nih.gov

FhuD-TonB Interaction: Phage display and in vitro binding assays revealed an interaction between TonB and FhuD. nih.gov Surface plasmon resonance indicated a high-affinity interaction with KD values in the low nanomolar range. nih.govresearchgate.net The presence of the siderophore ferricrocin did not significantly alter the affinity between FhuD and TonB. nih.govresearchgate.net A ternary complex involving TonB, FhuA, and FhuD has also been observed. nih.gov

Substrate Binding to FhuD: Dissociation constants (KD) for different ferric hydroxamates binding to purified His-tag-FhuD have been estimated. asm.orgnih.gov For instance, the KD for ferric aerobactin was 0.4 µM, for ferrichrome was 1.0 µM, and for ferric coprogen was 0.3 µM. asm.orgnih.gov Mutational analysis of FhuD has identified residues important for substrate binding and transport activity. scispace.comasm.org For example, a W68L mutation in FhuD significantly altered substrate specificity and increased dissociation constants for some siderophores. asm.orgnih.gov

Genetic Regulation and Expression of Fhud

Genomic Organization: The fhuACDB Operon

In Escherichia coli, the gene encoding the FhuD protein, fhuD, is part of a larger genetic unit known as the fhuACDB operon. uniprot.orgontosight.ai Operons are common organizational structures in bacterial genomes where multiple genes are transcribed from a single promoter as a polycistronic mRNA. nih.govresearchgate.net This arrangement allows for the coordinated expression of genes whose protein products function together in a common pathway. The fhuACDB operon is involved in the uptake of iron complexed with hydroxamate-type siderophores, such as ferrichrome. uniprot.orgontosight.aiproteopedia.orgscispace.com

The genes within the fhuACDB operon are ordered as fhuA, fhuC, fhuD, and fhuB. nih.govnih.gov While this order is conserved in E. coli and Salmonella, the arrangement can differ in other bacterial species. nih.gov

The proteins encoded by this operon constitute an ATP-binding cassette (ABC) transporter system responsible for the periplasmic transport of ferric hydroxamate siderophores. uniprot.orgproteopedia.orgscispace.com FhuA is the outer membrane receptor that initially binds the ferric-siderophore complex. ontosight.aiproteopedia.orgoup.com FhuD is the periplasmic binding protein, FhuB is the inner membrane permease, and FhuC is the cytoplasmic membrane-associated ATP-hydrolyzing protein that provides the energy for transport across the inner membrane. uniprot.orgproteopedia.orgscispace.comresearchgate.net

Table 1: Genes of the fhuACDB Operon and Corresponding Proteins

GeneProteinFunctionSubcellular Localization
fhuAFhuAOuter membrane receptor for ferric hydroxamatesOuter membrane
fhuCFhuCATP-binding protein (ATPase)Cytoplasmic membrane-associated
fhuDFhuDPeriplasmic binding protein for ferric hydroxamatesPeriplasm
fhuBFhuBInner membrane permeaseInner membrane

Transcriptional Control of fhuD Gene Expression

The transcription of the fhuACDB operon, and thus the expression of the fhuD gene, is primarily regulated by the availability of iron in the environment. nih.govcapes.gov.br This regulation is mediated by the Ferric Uptake Regulator (Fur) protein. nih.govnih.govresearchgate.netasm.org Fur is a global transcriptional regulator that controls the expression of numerous genes involved in iron homeostasis in bacteria. nih.govresearchgate.netasm.orgfrontiersin.orgoup.com

Under iron-replete conditions, ferrous iron (Fe2+) acts as a cofactor for the Fur protein. nih.govfrontiersin.org The Fe2+-bound Fur dimer then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of iron-regulated genes, including the fhuACDB operon. nih.govnih.govresearchgate.netasm.orgfrontiersin.org Binding of Fur to the promoter represses transcription, thereby reducing the synthesis of the iron uptake machinery when iron is abundant. nih.govfrontiersin.org

Conversely, under iron-limiting conditions, intracellular Fe2+ levels decrease, leading to a conformational change in Fur that reduces its affinity for DNA. nih.gov This results in the derepression of the fhuACDB operon, allowing for increased transcription and subsequent production of FhuA, FhuC, FhuD, and FhuB proteins to enhance iron acquisition. nih.govasm.orgnih.gov Studies using transcriptional fusions have confirmed that the fhuACDB operon is regulated by Fe2+-Fur. capes.gov.br

In addition to Fur, other factors can indirectly influence the expression of iron uptake genes. For instance, the small regulatory RNA RyhB, which is itself regulated by Fur, plays a role in iron metabolism by promoting the degradation of mRNAs encoding iron-containing proteins under iron-starvation conditions. nih.gov This "iron-sparing" response can indirectly affect the cellular iron status and thus influence Fur-mediated regulation. nih.govfrontiersin.org

Table 2: Key Transcriptional Regulator of fhuACDB Operon

RegulatorConditionMechanism of ActionEffect on fhuACDB Transcription
FurIron-repleteBinds to promoter (Fur box) with Fe2+ cofactorRepression
FurIron-deficientDissociates from promoter due to low Fe2+Derepression

Post-Translational Processing and Periplasmic Localization Mechanisms

The FhuD protein is synthesized in the cytoplasm as a precursor protein containing an N-terminal signal sequence. ontosight.ainih.gov This signal sequence is crucial for targeting FhuD to the bacterial secretion machinery, enabling its translocation across the cytoplasmic membrane into the periplasmic space. uniprot.orgontosight.ainih.gov

FhuD can be exported to the periplasm by two main protein secretion systems in E. coli: the Sec system and the Tat (Twin-arginine translocation) system. uniprot.org The Sec system is the primary pathway for the translocation of unfolded or partially folded proteins, while the Tat system is responsible for the transport of folded proteins. asm.org Experimental evidence suggests that FhuD can be exported by both systems, and the position of the signal peptide cleavage has been experimentally determined. uniprot.org

Once translocated across the cytoplasmic membrane, the signal peptide is cleaved by a signal peptidase, resulting in the mature, functional FhuD protein in the periplasm. ontosight.ainih.gov In the periplasm, FhuD acts as a soluble binding protein with high affinity for various hydroxamate-type siderophores. proteopedia.orgscispace.comresearchgate.netnih.gov It binds the ferric-siderophore complex released by the outer membrane receptor FhuA and delivers it to the inner membrane components FhuB and FhuC for transport into the cytoplasm. uniprot.orgontosight.aiproteopedia.orgscispace.comresearchgate.net

The mature FhuD protein has a molecular weight of approximately 29,610 Da based on its deduced amino acid sequence after signal peptide cleavage. nih.gov Its structure is distinct from other periplasmic binding proteins, featuring two domains connected by a long alpha-helix, with the ligand-binding site located in a shallow pocket between the domains. scispace.comoup.comnih.govnih.gov

Table 3: Post-Translational Processing and Localization of FhuD

StepProcessLocationOutcome
SynthesisRibosomal synthesis as precursor with signal sequenceCytoplasmPrecursor FhuD protein
TranslocationExport across cytoplasmic membrane via Sec or Tat systemCytoplasmic membraneTranslocation to periplasmic space
Signal Peptide CleavageRemoval of N-terminal signal peptidePeriplasmic face of CMMature, functional FhuD protein
Final LocalizationRelease into the periplasmic spacePeriplasmSoluble periplasmic binding protein

Mutational and Engineering Approaches to Fhud Characterization

Site-Directed Mutagenesis and Its Impact on Ligand Binding

Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues within FhuD to investigate their roles in protein function. rcsb.org Studies utilizing this technique have provided significant insights into which residues are critical for substrate specificity and how mutations affect the protein's ability to bind different siderophores. scispace.com

Elucidation of Residues Critical for Substrate Specificity

The binding site of FhuD, located between its two domains, is primarily hydrophobic and lined with residues that form hydrogen bonds with the bound siderophore. proteopedia.org Research has identified several key residues involved in siderophore recognition, particularly through interactions with the iron-hydroxamate centers. nih.gov For example, residues such as Arg84 and Tyr106 have been found to interact directly with the hydroxamate moieties of siderophores like gallichrome. researchgate.net These residues are highly conserved among FhuD homologs. researchgate.net

Mutational studies have highlighted the importance of specific residues. A W-to-L mutation at position 68 (W68L) in FhuD significantly altered its transport activity and substrate binding affinity. nih.gov This mutant showed higher dissociation constants for ferric hydroxamates compared to wild-type FhuD, with a notable increase for ferrichrome (from 1.0 µM for wild-type to 156 µM for W68L) and a smaller increase for ferric coprogen (B1513091) (from 0.3 µM to 2.2 µM). nih.gov This resulted in the FhuD(W68L) mutant supporting growth on ferric coprogen but being nearly inactive with ferrichrome. nih.gov Another double mutation, A150S, P175L, in FhuD resulted in two- to threefold higher dissociation constants for ferrichrome and albomycin (B224201), indicating reduced binding affinity. nih.gov

While some residues in the binding site are crucial, changes to solvent-exposed side chains in the N- and C-domains often have less dramatic effects on function, suggesting these areas are more tolerant to substitution. scispace.com

Analysis of Mutational Effects on Siderophore Transport Activity

Mutants that show reduced growth on specific siderophores despite retaining some ligand binding in vitro can help identify regions of FhuD important for interaction with other components of the transport pathway, such as FhuB. scispace.com For instance, the FhuD derivative E213G exhibited reduced growth on ferrichrome and coprogen and partial resistance to albomycin, even though it was protected from proteolytic degradation when ligand was bound, suggesting a potential impairment in its interaction with the integral membrane protein FhuB. scispace.com

The W68L mutation, which dramatically increased the dissociation constant for ferrichrome, correspondingly led to nearly inactive transport of ferrichrome, while still allowing for transport of ferric coprogen, albeit with reduced affinity compared to wild-type. nih.gov This demonstrates a direct link between altered ligand binding specificity due to mutation and the resulting transport activity profile.

Mutational Analysis of FhuD Protein-Protein Interaction Sites

FhuD functions as part of a multi-component ABC transporter system that includes the inner membrane proteins FhuB and FhuC. uniprot.orgnih.gov It also interacts with the outer membrane protein FhuA via the TonB protein system, which energizes transport across the outer membrane. nih.govuni-konstanz.de Understanding the protein-protein interaction sites is crucial for deciphering the transport mechanism. Mutational analysis has been employed to probe these interaction interfaces.

Investigating FhuD-FhuB Interaction Interfaces

FhuD transfers the bound siderophore to the inner membrane permease FhuB/C. nih.govuni-konstanz.de Interaction between FhuD and FhuB is essential for the translocation of the siderophore across the cytoplasmic membrane. asm.org Studies have shown that both substrate-loaded and substrate-free FhuD can interact with FhuB. nih.govasm.org

Competitive peptide mapping studies have provided evidence for interaction sites between FhuD and FhuB. pnas.org Peptides derived from FhuB have been shown to bind to FhuD and inhibit ferrichrome transport, suggesting specific contact points. pnas.org UniProt also lists several residues in FhuD (positions 86, 88, 90, 187, 223, 226) as being involved in interaction with FhuB based on experimental evidence. uniprot.org Mutational analysis, such as the E213G mutation mentioned earlier, can indirectly point to residues potentially involved in FhuD-FhuB interaction based on functional defects. scispace.com

Characterization of FhuD-TonB Interaction Surfaces

The TonB protein system is required to energize the uptake of siderophores across the outer membrane via TonB-dependent receptors like FhuA. nih.govuni-konstanz.de While FhuD is a periplasmic protein, interactions between FhuD and TonB have been observed, suggesting a more complex interplay in the periplasm. nih.govresearchgate.netasm.org

Phage display has been used to map interaction surfaces on both TonB and FhuD, identifying regions involved in their interaction. nih.gov In vitro studies using dynamic light scattering and surface plasmon resonance have demonstrated the formation of a 1:1 TonB-FhuD complex with a dissociation constant in the low nanomolar range. nih.govresearchgate.net

A specific FhuD residue, Thr-181, located within the siderophore-binding site, has been implicated in TonB interaction. nih.gov Mutating Thr-181 to cysteine (T181C) allowed for fluorescent labeling, and the binding of TonB to FhuD T181C resulted in fluorescence quenching, further confirming the interaction. nih.gov Interestingly, prior saturation of the siderophore-binding site with ferricrocin did not alter the affinity of TonB for FhuD, suggesting that the TonB interaction site is distinct from the siderophore binding site. nih.gov The interaction between TonB and FhuD might play a role in directing FhuD towards the inner membrane transport system after the siderophore has been released from the outer membrane receptor. nih.gov

Recombinant Expression and Purification Strategies for Functional FhuD

To facilitate detailed biochemical and structural studies of FhuD and its mutants, efficient methods for recombinant expression and purification of the functional protein are essential. Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-established genetic tools. qiagen.comfrontiersin.org

Recombinant FhuD is typically expressed in E. coli using expression vectors that include the fhuD gene. asm.org To simplify purification, affinity tags, such as a His-tag, are often fused to the recombinant protein. asm.orgnih.gov His-tagged FhuD can be isolated and purified using nickel-chelate affinity chromatography. asm.orggoogle.com

Purified recombinant FhuD has been used in various in vitro assays to study ligand binding, such as measuring the decrease in intrinsic fluorescence intensity upon siderophore binding to estimate dissociation constants. nih.govasm.org The ability to obtain purified, functional FhuD is crucial for characterizing the effects of mutations on its biochemical properties and for structural studies like X-ray crystallography, which have provided high-resolution structures of FhuD bound to various siderophores. nih.govresearchgate.netcapes.gov.brrcsb.org

While E. coli is a powerful expression system, challenges such as protein insolubility and inclusion body formation can arise. frontiersin.orgnih.gov Strategies like using fusion partners (e.g., Maltose-binding protein - MBP) or optimizing expression conditions can be employed to improve solubility and yield of functional recombinant FhuD. nih.gov

Data Table:

FhuD MutationLigandDissociation Constant (µM)Effect on Transport Activity (vs. Wild-Type)Source
Wild-TypeFerric aerobactin (B1664392)0.4Active nih.gov
Wild-TypeFerrichrome1.0Active nih.gov
Wild-TypeFerric coprogen0.3Active nih.gov
Wild-TypeAlbomycin5.4Active nih.gov
Wild-TypeFerrichrome A79Poorly transported nih.gov
Wild-TypeFerrioxamine B36Poorly transported nih.gov
Wild-TypeFerrioxamine E42Poorly transported nih.gov
W68LFerrichrome156Nearly inactive nih.gov
W68LFerric coprogen2.2Supports growth (reduced activity) nih.gov
A150S, P175LFerrichrome2-3 fold higherWeak response nih.gov
A150S, P175LAlbomycin2-3 fold higherWeak response nih.gov
E213GFerrichromeNot specifiedReduced ability to grow scispace.com
E213GCoprogenNot specifiedReduced ability to grow scispace.com
E213GAlbomycinNot specifiedPartially resistant scispace.com

Note: FhuD protein, E. coli is a protein and does not have a standard PubChem CID like a small chemical compound.

Computational Modeling and Simulation Studies

Computational studies provide valuable tools for investigating the dynamic behavior of proteins and predicting their interactions with potential ligands at a molecular level. For E. coli FhuD, these methods have been particularly useful in understanding the nuances of siderophore binding and the conformational changes that may occur, despite the protein's relatively rigid structure compared to other PBP classes. nih.govproteopedia.orgresearchgate.net

Molecular Dynamics Simulations of FhuD-Ligand Complexes

Molecular dynamics simulations have been utilized to explore the dynamic behavior of E. coli FhuD, particularly in its substrate-free state. One study employed a 30 ns MD simulation of FhuD with its bound siderophore removed to investigate its dynamics. nih.gov The results suggested that FhuD exhibits some dynamic motion, including a C-terminal domain closure of approximately 6 degrees upon release of its siderophore. nih.gov This relatively subtle but significant motion has been proposed as a potential mechanism by which the inner membrane transporter FhuB might distinguish between the ferrichrome-bound and ferrichrome-free states of FhuD, which is not readily apparent from static crystal structures. nih.gov

MD simulations have also been used to study the flexibility and interactions of ligands themselves, such as a linear hydroxamate trimer designed as a siderophore mimic. frontiersin.orgresearchgate.net All-atom MD simulations confirmed the internal flexibility of this linear siderophore mimic and showed how its oxygen atoms interact with the iron(III) ion. frontiersin.orgresearchgate.net These simulations revealed that either four or six hydroxamate oxygens could surround and interact with the iron(III) ion, and the ligand's flexibility could also allow other atoms, such as the C-terminal amide and peptide bond oxygen, to come within close proximity (below 4 Å) of the iron(III) ion. frontiersin.org

Molecular Docking for Predicting Novel FhuD-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein and to estimate the binding affinity. For E. coli FhuD, molecular docking has been applied to study its interactions with natural hydroxamate siderophores and to explore the potential binding of novel compounds.

Docking studies of a linear hydroxamate trimer siderophore mimic to the structures of E. coli receptors, including FhuD, suggested that binding of this trimer is energetically favorable. frontiersin.orgresearchgate.net This computational finding corroborated experimental data indicating that this siderophore mimic is likely internalized via the hydroxamate uptake pathway involving FhuD. frontiersin.orgresearchgate.net

Evolutionary and Comparative Biology of Fhud

Phylogenetic Analysis of FhuD Homologs Across Bacterial Phyla

Phylogenetic analysis of FhuD homologs reveals their presence across a wide range of bacterial phyla, as well as in archaea, indicating an ancient origin for this class of siderophore-binding proteins. Multiple sequence alignments of bacterial siderophore binding proteins, including FhuD, have been conducted using sequences from Gram-negative bacteria, Gram-positive bacteria, mycobacteria, and archaea. scispace.com These analyses group E. coli FhuD with other FhuD proteins, such as those found in Rhizobia species, which are also predicted to bind hydroxamate-type ferric siderophores. scispace.com

Conservation of Functional Residues and Structural Motifs in FhuD Evolution

Analysis of FhuD homologs highlights both conserved and divergent features in their sequences and structures, reflecting evolutionary pressures to maintain function while allowing for substrate specificity. Multiple sequence alignments reveal a number of conserved residues among bacterial siderophore binding proteins. scispace.com Sequence conservation appears to be more pronounced in the N-domain region compared to the C-domain region of FhuD. scispace.com Conserved regions and motifs are found throughout the siderophore binding protein family. scispace.com

Specific residues crucial for the function of E. coli FhuD, identified through mutational analysis, are present in some, but not all, other members of the siderophore binding protein family. scispace.comnih.gov Aromatic residues in the vicinity of the binding site are often oriented into the pocket and show some sequence similarity. scispace.com The binding site of E. coli FhuD is a shallow pocket located between its two domains, lined with aromatic groups. researchgate.netcapes.gov.br Key residues, such as R84 and Y106 in E. coli FhuD, are involved in direct interactions, specifically hydrogen bonding with the hydroxamate moieties of bound siderophores like gallichrome. researchgate.net Rearrangements of side chains within the binding pocket enable FhuD to accommodate siderophores with diverse structural features. capes.gov.br

Divergence and Specialization of Siderophore Binding Proteins within the ABC Transporter Superfamily

The ABC transporter superfamily is vast and diverse, with members involved in transporting a wide array of substrates. mdpi.comebi.ac.ukscience.gov Within this superfamily, periplasmic binding proteins like FhuD represent a specialized component of import systems in Gram-negative bacteria, responsible for high-affinity substrate binding and delivery to the transmembrane components. ebi.ac.ukoup.commdpi.com

Siderophore binding proteins, including FhuD, form a distinct family of periplasmic binding proteins. scispace.comnih.gov While sharing the general architecture of a periplasmic binding protein, FhuD from E. coli exhibits a unique bilobal structure with two domains connected by a long alpha-helix, and the ligand binds in a shallow pocket between them. scispace.comnih.govcapes.gov.br This structural feature distinguishes it from prototypical bacterial binding proteins and may be adapted for binding larger ligands like ferric siderophores. scispace.com

The specialization within the siderophore binding protein family is evident in their affinity for different types of siderophores (e.g., hydroxamates, catecholates, or mixed types) and other iron-containing compounds like heme or even vitamin B12, suggesting a shared evolutionary origin for these transport systems. nih.govebi.ac.ukasm.org The variation in the location of critical binding residues on different protein lobes in structurally similar FhuD homologs from different species further illustrates the divergence and specialization within this family, allowing for the recognition and transport of a variety of siderophore structures. researchgate.netnih.gov In Gram-positive bacteria, which lack a periplasmic space, the binding proteins are often lipoproteins tethered to the cytoplasmic membrane, highlighting an adaptation in localization and mechanism within the broader context of ABC transporter-mediated iron uptake. scispace.comnih.govoup.com

Evolutionary Insights into Iron Acquisition Strategies in Microbial Systems

Iron acquisition is a critical process for microbial survival and pathogenesis. frontiersin.orgnih.govoup.com The low bioavailability of iron in many environments, particularly in aerobic conditions and within host organisms, has driven the evolution of diverse and efficient iron uptake strategies. oup.comfrontiersin.orgnih.govoup.comnih.gov Siderophore production and utilization represent a widespread and highly effective strategy to overcome iron limitation. frontiersin.orgnih.govpreprints.org

The evolution of siderophore-mediated iron acquisition involves the coevolution of siderophore synthesis pathways and the corresponding transport systems, including specific outer membrane receptors (in Gram-negative bacteria), periplasmic binding proteins like FhuD, and inner membrane ABC transporters. oup.comnih.govpreprints.org The diversity of siderophore structures produced by different microbes has led to the evolution of specialized binding proteins and receptors that can specifically recognize and acquire these iron chelators. preprints.org

Advanced Research Applications and Methodologies Involving Fhud

Development of Siderophore-Drug Conjugates for Targeted Delivery

The essential nature of iron uptake for bacterial growth and virulence makes the siderophore transport systems, including the Fhu pathway involving FhuD, attractive targets for novel antimicrobial strategies ontosight.airesearchgate.netnih.gov. One significant application is the development of siderophore-drug conjugates, which utilize these bacterial uptake pathways to selectively deliver antibacterial agents into bacterial cells researchgate.netmdpi.comresearchgate.net.

Exploiting FhuD-Mediated Uptake as a "Trojan Horse" Strategy

The "Trojan Horse" strategy involves conjugating an antibiotic or other antimicrobial agent to a siderophore that is recognized and transported by bacterial iron uptake systems like the Fhu pathway researchgate.netnih.govresearchgate.net. By mimicking the natural substrate, the drug conjugate is actively transported into the bacterial cytoplasm, effectively bypassing common resistance mechanisms such as reduced membrane permeability and efflux pumps nih.govmdpi.comresearchgate.net. FhuD's role as the periplasmic binding protein in the hydroxamate uptake system makes it a key component in the internalization of such conjugates designed to mimic its natural ligands like ferrichrome or coprogen (B1513091) researchgate.netnih.govnih.govfrontiersin.org. Studies have shown that siderophore-drug conjugates can exhibit significantly enhanced potency against bacteria, including multidrug-resistant strains, compared to the unconjugated drug mdpi.com.

Design Principles for FhuD-Recognized Chimeric Antibacterial Agents

Designing chimeric antibacterial agents that are recognized by FhuD involves creating conjugates where an antibacterial "warhead" is linked to a siderophore or a siderophore mimic that is a substrate for FhuD capes.gov.brmdpi.com. Key design principles are derived from the understanding of how FhuD interacts with its natural ligands. The crystal structures of FhuD bound to hydroxamate-type siderophores like ferrichrome, coprogen, and albomycin (B224201) provide insights into the binding pocket and the critical residues involved in recognition capes.gov.brscispace.comresearchgate.net. Recognition primarily occurs through interactions between the iron-hydroxamate centers of the siderophore and specific residues within the FhuD binding pocket, such as Arg84 and Tyr106, which are conserved among FhuD homologs researchgate.netresearchgate.net. The backbone of the siderophore ligands does not appear to be directly involved in interactions with the protein, suggesting that siderophores with diverse chemical structures can be accommodated capes.gov.br.

This understanding allows for the rational design of conjugates where the siderophore component is optimized for FhuD binding and transport, while the attached drug maintains its activity upon reaching its intracellular target capes.gov.brnih.gov. For instance, albomycin, a naturally occurring sideromycin, consists of a thionucleoside antibiotic linked to a hydroxamate siderophore analog and is transported via the ferrichrome uptake system involving FhuD nih.govmdpi.commdpi.com. Upon entry into the cytoplasm, a peptidase cleaves the linker, releasing the active antibiotic nih.govmdpi.commdpi.com. Synthetic siderophore mimics, such as linear Nδ-acetyl-Nδ-hydroxy-l-ornithine based peptides, have also been designed and shown to be transported into E. coli cells via the hydroxamate uptake pathway involving FhuD, demonstrating their potential as carriers for conjugated antibacterial agents like peptide nucleic acids (PNAs) nih.govfrontiersin.orgresearchgate.netbiorxiv.org.

In Vitro and In Vivo Functional Characterization Assays

Characterizing the function of FhuD and its interaction with ligands and other transport system components is essential for both understanding the iron uptake mechanism and developing targeted therapies. A variety of in vitro and in vivo assays are employed for this purpose.

Ligand Binding Kinetics and Thermodynamics (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)

Analyzing the binding of siderophores and siderophore-drug conjugates to FhuD is crucial for understanding the affinity and specificity of these interactions. Techniques such as fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are commonly used to determine ligand binding kinetics and thermodynamics researchgate.netresearchgate.netbiorxiv.orgcriver.com.

Fluorescence spectroscopy can be used to estimate dissociation constants (Kd) by measuring the change in intrinsic fluorescence intensity of FhuD upon ligand binding researchgate.net. For example, studies using His-tag-labeled FhuD have determined Kd values for various ferric hydroxamates, including ferric aerobactin (B1664392), ferrichrome, ferric coprogen, and albomycin researchgate.net.

SPR is a label-free technique that allows for real-time monitoring of binding events and provides information on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated researchgate.netcriver.comresearchgate.net. This technique involves immobilizing FhuD on a sensor chip surface and then flowing the ligand solution over the surface, detecting changes in refractive index upon binding criver.comresearchgate.net. SPR is particularly useful for studying the kinetics of protein-ligand interactions and can provide insights into the stability and residence time of the complex criver.comresearchgate.net.

Table 1: Dissociation Constants (Kd) of Ferric Hydroxamates and Albomycin for His-tag-FhuD

LigandKd (µM)Source researchgate.net
Ferric aerobactin0.4 researchgate.net
Ferrichrome1.0 researchgate.net
Ferric coprogen0.3 researchgate.net
Albomycin5.4 researchgate.net

Siderophore Transport Assays in E. coli Mutant Strains

To assess the functional significance of FhuD and the Fhu pathway in siderophore and conjugate uptake, transport assays using E. coli mutant strains are indispensable. By using strains deficient in specific components of the iron uptake systems, researchers can delineate the pathway utilized by a particular siderophore or conjugate nih.govfrontiersin.org.

Growth recovery assays on media where siderophores are the sole iron source are a common method. E. coli strains with mutations in fhuD or other genes in the fhu operon (e.g., fhuA, fhuE, fhuB, fhuC) can be tested for their ability to utilize different siderophores or grow in the presence of siderophore-drug conjugates scispace.comnih.govfrontiersin.org. For instance, growth recovery assays on E. coli mutants lacking FhuD have confirmed its necessity for the uptake of certain hydroxamate siderophore mimics and their PNA conjugates nih.govfrontiersin.org. Sensitivity to the antibiotic albomycin, which is transported via the Fhu system, is also used as an indicator of Fhu pathway function researchgate.netscispace.com.

Flow cytometry can also be employed to directly measure the internalization of fluorescently labeled siderophores or conjugates into bacterial cells, allowing for quantitative assessment of uptake in different mutant strains researchgate.netnih.govfrontiersin.orgresearchgate.net.

Protein-Protein Interaction Analysis (e.g., Cross-linking, Phage Display, Dynamic Light Scattering)

FhuD interacts with other proteins in the Fhu transport system, specifically the inner membrane proteins FhuB and FhuC, to facilitate the translocation of the ferric-siderophore complex across the inner membrane ontosight.airesearchgate.net. Analyzing these protein-protein interactions is vital for understanding the complete transport mechanism. Techniques such as cross-linking, phage display, and Dynamic Light Scattering (DLS) are used for this purpose researchgate.netiaanalysis.combac-lac.gc.ca.

Chemical cross-linking, often coupled with mass spectrometry (CXMS), can be used to identify interacting protein partners by covalently linking proteins that are in close proximity iaanalysis.com. This method is particularly useful for capturing transient interactions within protein complexes iaanalysis.com.

Phage display is a powerful technique for identifying protein-protein interactions and mapping interaction interfaces researchgate.netbac-lac.gc.canih.gov. It has been used to study interactions between FhuD and other proteins involved in iron uptake, such as TonB, which is required for energy transduction to outer membrane receptors like FhuA and FhuE researchgate.netbac-lac.gc.canih.gov.

Dynamic Light Scattering (DLS) can be used to determine the size and molecular weight of proteins and protein complexes in solution researchgate.net. By analyzing mixtures of FhuD and potential interacting partners, DLS can provide evidence for the formation of protein complexes and estimate their stoichiometry researchgate.net. DLS analysis has been used to demonstrate the formation of a 1:1 complex between FhuD and TonB researchgate.net.

Systems Biology and Omics-based Approaches in FhuD Research

Proteomic Studies on FhuD Expression and Cellular Interaction Networks

Proteomic studies provide valuable information on the abundance, modifications, and interaction partners of FhuD within the E. coli cell. FhuD is known to be a periplasmic binding protein that is part of the ATP-binding cassette (ABC) transporter complex FhuCDB, which is involved in the import of ferric hydroxamate uniprot.org. This complex is composed of two ATP-binding proteins (FhuC), a transmembrane protein (FhuB), and the solute-binding protein FhuD uniprot.org.

Research has shown that FhuD interacts directly with FhuB, the transmembrane component of the transporter uniprot.org. This interaction is crucial for transferring the bound ferric-siderophore complex from the periplasm to the inner membrane for subsequent transport into the cytoplasm uniprot.orgontosight.ai. Studies using techniques like phage display have mapped interaction surfaces on FhuD and TonB, another protein involved in energizing outer membrane receptors for siderophore uptake, and indicated the formation of a 1:1 TonB-FhuD complex in vitro nih.gov. Further characterization using surface plasmon resonance suggested a higher affinity complex between TonB and FhuD nih.gov. These findings led to a proposed mechanism where TonB might act as a scaffold, positioning FhuD in the periplasm to facilitate siderophore transfer nih.gov.

Proteomic analyses can also reveal the expression levels of FhuD under different growth conditions or in various E. coli strains. For instance, thermal proteome profiling studies have shown that FhuD, along with FhuC, might be absent or have lower abundance in certain growth phases, such as stationary phase in rich media, compared to other growth stages capes.gov.brembopress.org. This suggests that the expression and presence of FhuD are dynamically regulated depending on the physiological state of the bacterium.

Protein-protein interaction networks provide a broader context for FhuD's function. FhuD is identified as a component within protein complexes related to ferrichrome transport and ferric coprogen transport, sharing FhuB and FhuC with the latter complex nih.gov. Analyzing these networks helps in understanding the modular nature of the iron acquisition system and how FhuD integrates into these functional modules nih.gov.

Key protein interactions involving FhuD include:

Interacting ProteinRole in Iron Transport SystemType of InteractionReference
FhuBTransmembrane permeaseDirect interaction uniprot.org
FhuCATP-binding proteinPart of the complex uniprot.org
TonBEnergy transducerInteraction nih.gov

Genomic and Transcriptomic Analysis of fhuD in Different E. coli Strains and Conditions

Genomic and transcriptomic analyses provide insights into the genetic basis of FhuD production and its regulation at the RNA level. The fhuD gene is part of the fhu operon, which typically includes fhuA, fhuB, and fhuC, all essential for iron(III)-ferrichrome transport ontosight.ainih.gov. The nucleotide sequence of the region containing fhuC and fhuD in E. coli K-12 has been determined, revealing the coding regions for FhuC and mature FhuD nih.gov.

Comparative genomic studies across different E. coli strains, including pathogenic and commensal isolates, have shown the presence of the fhu operon, including fhuD, in various strains nih.govmdpi.com. This highlights the conserved importance of this iron acquisition system for E. coli survival in diverse environments, including host colonization nih.govnih.gov. For instance, genes encoding proteins involved in iron acquisition, including fhuD, were found in a collection of Enteroaggregative E. coli (EAEC) genomes nih.gov.

Transcriptomic studies examine the expression levels of the fhuD gene under various environmental conditions and in different genetic backgrounds. The expression of the fhu operon, including fhuD, is primarily regulated by the ferric uptake regulator (Fur) protein oup.com. Under iron-replete conditions, the Fur-Fe²⁺ complex binds to the fhu promoter, repressing transcription. Under iron-limiting conditions, Fur does not bind, allowing fhu expression and subsequent iron uptake oup.com.

Beyond iron availability, fhuD transcription can be influenced by other factors. Transcriptome analysis of E. coli O157:H7 exposed to lettuce lysates showed differential expression of numerous genes, although specific fold changes for fhuD in this context can vary asm.org. Another study comparing gene expression of E. coli O157:H7 on bovine rectoanal junction cells and human colonic epithelial cells observed upregulation of genes associated with iron metabolism and homeostasis, including fhuD, during adherence to human cells compared to growth in control media nih.gov. This suggests that the host environment can influence fhuD expression, potentially aiding the pathogen in iron acquisition during infection nih.govnih.gov. Polyamines have also been identified as potential modulators of gene expression under oxidative stress in E. coli, with increased expression of the iron transporter fhuD observed in some conditions researchgate.net.

Genomic and transcriptomic data contribute to understanding the adaptability and survival strategies of E. coli by revealing how the fhuD gene is maintained across strains and how its expression is fine-tuned in response to environmental cues.

Table: Differential Expression of fhuD in E. coli O157:H7

ConditionFold Change in fhuD Expression (relative to control)Reference
Adherence to human colonic epithelial cellsUpregulated (specific fold change not provided) nih.gov
Exposure to romaine lettuce lysate (15 min)Differential expression observed (specific fold change not provided) asm.org
Exposure to romaine lettuce lysate (30 min)Differential expression observed (specific fold change not provided) asm.org

Table: Presence of fhuD Gene in E. coli Strains

E. coli Strain/PathotypePresence of fhuD GeneReference
K-12Yes nih.gov
O157:H7Yes asm.orgnih.gov
Enteroaggregative E. coli (EAEC) strainsYes nih.gov
Various other pathogenic and commensal strainsGenerally present nih.govmdpi.com

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the role of FhuD in iron(III)-hydroxamate transport in E. coli?

  • Methodology :

  • Gene knockout studies : Disrupt the fhuD gene and assess iron uptake deficiency using radiolabeled siderophores (e.g., ferrichrome) in transport assays .
  • Binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify FhuD’s affinity for hydroxamate siderophores .
  • Functional reconstitution : Co-express FhuD with FhuB/C in proteoliposomes to measure ATP-dependent transport activity .

Q. How is recombinant FhuD expressed and purified for structural and functional studies?

  • Methodology :

  • Cloning : Amplify fhuD without its native signal peptide and clone into vectors like pET28a (NdeI/XhoI sites) for cytoplasmic expression in E. coli BL21(DE3) .
  • Induction : Use 0.5 mM IPTG at 20°C for 16 hours to minimize inclusion body formation .
  • Purification : Lyse cells via French press, apply soluble lysate to Ni-NTA affinity chromatography (HisTrap FF column), and elute with imidazole gradients. Further refine via gel filtration (e.g., Superdex 200) for >90% purity .

Q. What techniques validate FhuD’s interaction with ABC transporter components (FhuB/C)?

  • Methodology :

  • Cross-linking assays : Use chemical cross-linkers (e.g., DSS) to stabilize FhuD-FhuB/C complexes, followed by SDS-PAGE and Western blotting .
  • SAXS (Small-angle X-ray scattering) : Compare scattering profiles of FhuD alone versus FhuD-FhuB mixtures to infer complex formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in FhuD ligand-binding specificity across studies?

  • Methodology :

  • Structural comparisons : Use X-ray crystallography or cryo-EM to visualize FhuD-ligand complexes. E. coli FhuD binds diverse hydroxamates via hydrophobic interactions, with minor side-chain rearrangements accommodating different ligands .
  • Competitive binding assays : Pre-incubate FhuD with excess unlabeled ligands (e.g., albomycin vs. ferrichrome) and measure displacement using fluorescence quenching .
  • Molecular docking : Model ligand interactions using homologous structures (e.g., Bacillus subtilis FhuD) and validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. What strategies optimize FhuD’s periplasmic localization in heterologous expression systems?

  • Methodology :

  • Signal peptide engineering : Replace native signal peptides with codon-optimized alternatives (e.g., MalE, DsbA) to enhance secretion efficiency. For example, MalE-FhuD fusions improve periplasmic yield by 3–5× compared to PelB .
  • Fractionation validation : Confirm localization via osmotic shock periplasmic extraction and SDS-PAGE/Coomassie analysis .

Q. How do discrepancies between SAXS and crystallographic data for FhuD’s structure inform mechanistic models?

  • Methodology :

  • Hydration layer modeling : Use software like CRYSOL to account for hydration effects in SAXS data, aligning it with crystal structures .
  • Functional mutagenesis : Introduce point mutations (e.g., in predicted ligand-binding loops) and assess transport activity to validate conformational flexibility observed in SAXS .

Q. What methods address toxicity from FhuD overexpression in E. coli?

  • Methodology :

  • Controlled induction : Use low-temperature (20–25°C) expression with tunable promoters (e.g., pBAD arabinose-inducible) to reduce aggregation .
  • Co-expression chaperones : Co-express GroEL/ES or trigger Factor TF to assist folding .

Data Interpretation and Validation

Q. How should researchers analyze conflicting data on FhuD’s ATPase coupling efficiency?

  • Methodology :

  • ATPase activity assays : Measure inorganic phosphate release from FhuC in the presence/absence of FhuD and ligands .
  • Single-turnover experiments : Use rapid-quench flow techniques to dissect ATP hydrolysis kinetics during transport .

Q. What controls are essential when assessing FhuD’s role in bacterial virulence?

  • Methodology :

  • Iron-limiting conditions : Mimic host environments using Chelex-100-treated media + 2,2’-bipyridyl to induce siderophore synthesis .
  • Complementation assays : Reintroduce wild-type fhuD into knockout strains to confirm phenotype rescue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.